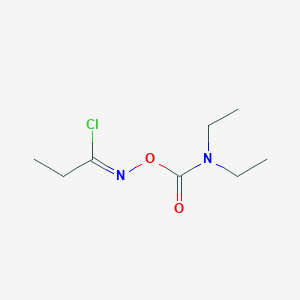

N-(((Diethylamino)carbonyl)oxy)propanimidoyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

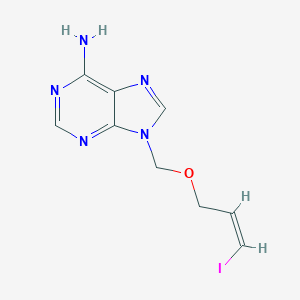

N-(((Diethylamino)carbonyl)oxy)propanimidoyl chloride, also known as DEPC, is a chemical compound that has been widely used in scientific research for many years. DEPC is a derivative of imidazole and is commonly used as a reagent for the modification of RNA and other nucleic acids. DEPC has been shown to be an effective tool for studying the structure and function of RNA molecules, and has been used in a variety of applications, including RNA sequencing, RNA modification analysis, and RNA structure determination.

Mécanisme D'action

The mechanism of action of N-(((Diethylamino)carbonyl)oxy)propanimidoyl chloride involves the reaction of the compound with the nucleotide bases in RNA. This compound reacts specifically with the N1 position of adenine and the N7 position of guanine, leading to the formation of modified RNA molecules. The modification of RNA by this compound can have a variety of effects on RNA structure and function, depending on the specific location of the modification within the RNA molecule.

Biochemical and Physiological Effects:

This compound has been shown to have a variety of biochemical and physiological effects on RNA molecules. The modification of RNA by this compound can lead to changes in RNA structure and function, including changes in RNA stability, RNA-protein interactions, and RNA folding. These effects can be used to study the structure and function of RNA molecules in a variety of biological systems.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of N-(((Diethylamino)carbonyl)oxy)propanimidoyl chloride is its ability to modify RNA molecules in a specific and controlled manner. This compound can be used to modify specific nucleotide bases within RNA molecules, allowing researchers to study the effects of these modifications on RNA structure and function. However, this compound also has some limitations, including its potential toxicity and the fact that it can only modify a limited number of nucleotide bases within RNA molecules.

Orientations Futures

There are many potential future directions for research involving N-(((Diethylamino)carbonyl)oxy)propanimidoyl chloride and RNA biology. One area of research that is currently receiving a lot of attention is the use of this compound for the modification of RNA in vivo. This approach involves the use of modified this compound molecules that can enter cells and modify RNA molecules in a specific and controlled manner. This approach could have a variety of applications, including the development of new RNA-based therapies for a variety of diseases. Other potential future directions for research involving this compound include the development of new methods for RNA sequencing and RNA structure determination, as well as the study of the effects of RNA modifications on gene expression and cellular function.

Conclusion:

In conclusion, this compound is a powerful tool for studying the structure and function of RNA molecules. The compound has been used in a variety of scientific research applications, including RNA sequencing, RNA modification analysis, and RNA structure determination. This compound has a specific mechanism of action, and can modify RNA molecules in a controlled and specific manner. While this compound has some limitations, it remains a valuable tool for RNA biology research, and has many potential future directions for research and development.

Méthodes De Synthèse

The synthesis of N-(((Diethylamino)carbonyl)oxy)propanimidoyl chloride involves the reaction of imidazole with diethyl chlorophosphate, followed by the reaction of the resulting intermediate with diethylamine. The final product is obtained by purification through distillation or column chromatography. The synthesis of this compound is relatively straightforward and can be carried out in a laboratory setting using standard equipment and reagents.

Applications De Recherche Scientifique

N-(((Diethylamino)carbonyl)oxy)propanimidoyl chloride has been used in a wide range of scientific research applications, particularly in the field of RNA biology. One of the most common uses of this compound is in the modification of RNA molecules. This compound can react with the nucleotide bases in RNA, particularly adenine and guanine, leading to the formation of modified RNA molecules that can be used for a variety of applications, including RNA sequencing and RNA structure determination.

Propriétés

Numéro CAS |

134871-03-7 |

|---|---|

Formule moléculaire |

C8H15ClN2O2 |

Poids moléculaire |

206.67 g/mol |

Nom IUPAC |

[(Z)-1-chloropropylideneamino] N,N-diethylcarbamate |

InChI |

InChI=1S/C8H15ClN2O2/c1-4-7(9)10-13-8(12)11(5-2)6-3/h4-6H2,1-3H3/b10-7- |

Clé InChI |

AHWRKXVOKXWPEB-YFHOEESVSA-N |

SMILES isomérique |

CC/C(=N/OC(=O)N(CC)CC)/Cl |

SMILES |

CCC(=NOC(=O)N(CC)CC)Cl |

SMILES canonique |

CCC(=NOC(=O)N(CC)CC)Cl |

Synonymes |

(1-chloropropylideneamino) N,N-diethylcarbamate |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Dimethyl 5-({[(2-methoxy-3-methylbenzoyl)amino]carbothioyl}amino)isophthalate](/img/structure/B237027.png)

![1-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-one](/img/structure/B237040.png)

![N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]biphenyl-4-carboxamide](/img/structure/B237042.png)

![N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-4-isopropylbenzamide](/img/structure/B237055.png)

![[(2R,3R,4R,5R)-2-[[(3R)-2,2-difluoro-3-hydroxytetradecanoyl]amino]-5,6-dihydroxy-1-oxo-4-phosphonooxyhexan-3-yl] (3R)-3-tetradecanoyloxytetradecanoate](/img/structure/B237058.png)

![2,4-dichloro-N-{4-[(4-cyano-2-fluorobenzoyl)amino]phenyl}benzamide](/img/structure/B237090.png)

![Ethyl 4-(4-acetylpiperazin-1-yl)-3-[(3,4-dichlorobenzoyl)amino]benzoate](/img/structure/B237102.png)

![5-bromo-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-2-furamide](/img/structure/B237104.png)